4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one
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Overview
Description
4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperazinone ring, and a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,6-dimethylphenol with an appropriate alkylating agent to form the 2,6-dimethylphenoxy intermediate. This intermediate is then reacted with an oxazole derivative under specific conditions to form the oxazole ring. Finally, the piperazinone ring is introduced through a cyclization reaction involving a suitable piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts and other additives may be used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
- 2-[3-[(2,6-Dimethylphenoxy)methyl]-4-methoxyphenyl]-3-[(5-methyl-2-furanyl)methyl]-1,2-dihydroquinazolin-4-one
Uniqueness
4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole and piperazinone rings, along with the dimethylphenoxy moiety, make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-4-3-5-12(2)16(11)23-10-13-8-14(19-24-13)17(22)20-7-6-18-15(21)9-20/h3-5,8H,6-7,9-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIINBIYMAMAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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